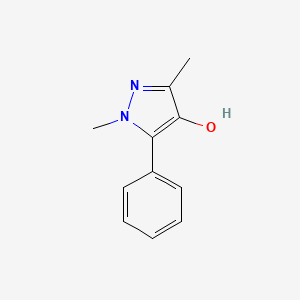

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-5-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-11(14)10(13(2)12-8)9-6-4-3-5-7-9/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUOZELWKCAZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500469 | |

| Record name | 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-44-9 | |

| Record name | 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Broader Significance of Pyrazole Scaffolds in Advanced Chemical Research

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govrsc.org This designation stems from its versatile synthetic accessibility and the diverse range of biological activities exhibited by its derivatives. Pyrazole-containing compounds are integral to numerous pharmaceuticals, demonstrating anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties. researchgate.netbldpharm.com

The structural features of the pyrazole nucleus, including its capacity for hydrogen bonding and its aromatic nature, allow for facile interaction with various biological targets. nih.gov This has led to the development of several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anticoagulant Apixaban, underscoring the therapeutic importance of this chemical framework. rsc.org Beyond medicine, pyrazole derivatives are utilized in agrochemicals, dyes, and as ligands in coordination chemistry, showcasing their broad utility. nih.gov

Scope and Objectives of a Future Research Review

Historical and Contemporary Approaches to Pyrazole (B372694) Synthesis

The construction of the pyrazole ring system has been a subject of extensive research for over a century. The primary and most adaptable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov This approach, along with its modern variations, remains the most prevalent strategy for synthesizing a wide array of substituted pyrazoles.

The reaction between a binucleophilic hydrazine and an electrophilic 1,3-dicarbonyl compound is the most fundamental and widely employed method for pyrazole synthesis. mdpi.com This reaction can be performed under various conditions, and the choice of substrates allows for the introduction of diverse substituents onto the pyrazole ring.

A classic example of pyrazole synthesis is the reaction between phenylhydrazine (B124118) and acetylacetone (B45752). researchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. The initial step involves the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. The reaction of substituted phenylhydrazines with various β-diketones allows for the synthesis of a wide range of N-aryl-substituted pyrazoles. rsc.org For the synthesis of the title compound, this compound, a more direct approach would involve the use of methylhydrazine and a suitably substituted β-dicarbonyl compound, such as a derivative of benzoylacetone.

The cyclocondensation of 1,3-diketones with hydrazine derivatives is a simple and rapid method for obtaining polysubstituted pyrazoles. nih.gov This reaction was first reported by Knorr in 1883. nih.gov A significant challenge in this synthesis, when using unsymmetrical β-diketones and substituted hydrazines, is the potential formation of two regioisomers. nih.govresearchgate.net The regioselectivity of the reaction is influenced by several factors, including the nature of the substituents on both the diketone and the hydrazine, the reaction conditions, and the catalyst used. nih.gov For instance, the reaction of a β-ketoester, such as ethyl acetoacetate (B1235776), with phenylhydrazine can be catalyzed by nano-ZnO to produce 1,3,5-substituted pyrazoles with excellent yields. nih.gov One-pot procedures have been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, and then reacted with hydrazine to form the pyrazole product, which is an efficient method for producing previously inaccessible pyrazoles. organic-chemistry.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Derivative | β-Dicarbonyl Compound | Product | Reference |

| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethyl-1H-pyrazole | researchgate.net |

| Phenylhydrazine | Ethyl Acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nih.gov |

| Hydrazine Hydrate | 1,3-Diketones | Substituted Pyrazoles | nih.gov |

While classical methods for pyrazole synthesis are robust, they often require harsh reaction conditions, long reaction times, and the use of volatile organic solvents. tandfonline.com To address these limitations, modern synthetic methodologies have focused on developing more efficient, cost-effective, and environmentally friendly approaches. tandfonline.combenthamdirect.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of pyrazole derivatives. tandfonline.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. tandfonline.comdergipark.org.tr These reactions can be carried out in various solvents or under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.nettandfonline.com For example, the synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved through a microwave-mediated reaction in water. nih.gov Solvent-free synthesis of pyrazoles, often facilitated by grinding the reactants together, is another environmentally friendly approach that minimizes waste and simplifies product isolation. researchgate.netjetir.org

Table 2: Comparison of Conventional and Microwave-Assisted Pyrazole Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | Several hours | Moderate to good | Reflux in organic solvent | tandfonline.com |

| Microwave Irradiation | 2-20 minutes | Good to excellent | Solvent or solvent-free | dergipark.org.tr |

The use of catalysts can significantly enhance the efficiency and selectivity of pyrazole synthesis. nih.gov Nano-zinc oxide (nano-ZnO) has been demonstrated to be an effective and reusable heterogeneous catalyst for the synthesis of pyrazole derivatives. nih.govresearchgate.net For instance, nano-ZnO catalyzes the one-pot, four-component reaction of an aromatic aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate in an aqueous medium to produce pyranopyrazoles in excellent yields. researchgate.netnanomaterchem.com The advantages of using nano-ZnO include high catalytic efficiency, short reaction times, simple work-up procedures, and the ability to be recycled and reused. nih.govresearchgate.net This catalytic system provides a green and sustainable route for the synthesis of complex pyrazole-containing molecules. nih.gov

Alternative Synthetic Routes and Modern Innovations

Regioselectivity in Pyrazole Ring Formation

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two different regioisomers. For the synthesis of this compound, the key precursors would be a derivative of benzoylacetone and methylhydrazine. The orientation of the cyclization determines the final substitution pattern on the pyrazole ring.

The outcome of the cyclization is governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound towards the different nitrogen atoms of the hydrazine. Several factors dictate this regioselectivity:

Electronic Effects : The distribution of electron density in both reactants is a primary determinant. In a 1,3-dicarbonyl compound like benzoylacetone, the phenyl group and the methyl group exert different electronic influences on the adjacent carbonyl carbons. Generally, the initial attack of the more nucleophilic nitrogen of the substituted hydrazine (the -NH2 group) occurs at the more electrophilic carbonyl carbon.

Steric Hindrance : The size of the substituents on both the dicarbonyl compound and the hydrazine can influence which carbonyl group is more accessible for nucleophilic attack. A bulkier substituent may hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl center.

Reaction pH : The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. Acid catalysis is commonly employed to facilitate the initial condensation and subsequent cyclization and dehydration steps.

Achieving high regioselectivity is crucial for synthesizing a specific pyrazole isomer and avoiding difficult separation processes. Researchers have developed several strategies to control the formation of isomers:

Solvent Selection : The choice of solvent can have a dramatic impact on regioselectivity. For instance, studies on analogous syntheses have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly enhance the preference for one isomer over another compared to conventional solvents like ethanol.

Catalyst-Mediated Synthesis : The use of specific catalysts can direct the reaction towards a desired regioisomer. Both acid and base catalysts are employed, and their selection can influence the reaction pathway.

In Situ Intermediate Formation : One-pot procedures where the dicarbonyl compound or its reactive equivalent is generated in situ can lead to high regioselectivity in the subsequent cyclization step. nih.gov

Reaction Conditions and Optimization for Yield Enhancement

Optimizing reaction conditions is key to maximizing the yield and purity of this compound. This involves a careful balance of solvent, temperature, and catalytic activity.

The solvent not only influences regioselectivity but also affects reaction rates and yields. While ethanol is a common solvent for pyrazole synthesis, other solvents have been explored to improve outcomes. For example, N,N-dimethylacetamide has been used to achieve high yields and regioselectivity in the synthesis of 1-aryl-pyrazoles at room temperature. mdpi.com

| Solvent | Typical Conditions | Observed Effect on Pyrazole Synthesis |

|---|---|---|

| Ethanol | Reflux | Standard solvent, often results in mixtures of regioisomers. |

| Fluorinated Alcohols (e.g., HFIP) | Room Temperature to Reflux | Dramatically increases regioselectivity for certain isomers. |

| N,N-Dimethylacetamide (DMAc) | Room Temperature | Can provide excellent yields and high regioselectivity. mdpi.com |

| Water | Varies (often with catalyst) | Used in green chemistry approaches, outcome is catalyst-dependent. researchgate.net |

The efficiency of pyrazole synthesis is highly dependent on temperature and the presence of a catalyst.

Temperature : Reactions are often conducted at elevated temperatures (reflux) to ensure a sufficient reaction rate. researchgate.net However, some highly regioselective methods have been developed that proceed efficiently at room temperature. mdpi.com The optimal temperature is a trade-off between reaction speed and the potential for side-product formation.

Catalysts : Acid catalysts are standard in the Knorr synthesis to activate the carbonyl groups for nucleophilic attack. jk-sci.com More recently, various other catalysts have been employed to enhance efficiency and yield. These include metal-oxo-clusters, which have shown exceptional activity in the condensation of 1,3-diketones with hydrazides, leading to yields of up to 99%. mdpi.com Nano-ZnO has also been utilized as an effective catalyst in similar syntheses. mdpi.com

| Catalyst Type | Example | Effect on Reaction Efficiency |

|---|---|---|

| Acid Catalyst | HCl, H₂SO₄ | Standard for Knorr synthesis, facilitates dehydration. jk-sci.com |

| Metal-Oxo-Cluster | NaCoMo | Can provide exceptional yields (up to 99%) under optimized conditions. mdpi.com |

| Nanoparticle | Nano-ZnO | Serves as an efficient, often recyclable, catalyst. mdpi.com |

| Copper Triflate | Cu(OTf)₂ | Used in one-pot syntheses to facilitate addition-cyclocondensation. mdpi.com |

Industrial and Scalable Production Methodologies

Transitioning the synthesis of pyrazole derivatives from the laboratory to an industrial scale requires methodologies that are efficient, safe, cost-effective, and environmentally benign. A key technology that addresses these challenges is continuous flow chemistry. mdpi.comnih.gov

Flow chemistry offers significant advantages over traditional batch processing for large-scale synthesis. galchimia.comnih.gov By pumping reagents through temperature-controlled tubes or channels, reactions can be performed with enhanced control over parameters like temperature, pressure, and reaction time. mdpi.comnih.gov This leads to improved safety, especially when handling potentially hazardous intermediates, higher yields, and greater consistency. nih.gov

For pyrazole synthesis, a continuous flow setup can be designed where solutions of the 1,3-dicarbonyl compound and the hydrazine are mixed and passed through a heated reactor coil. galchimia.com This approach allows for rapid optimization of reaction conditions and can significantly reduce reaction times from hours in batch to mere minutes in flow. mdpi.com Furthermore, flow systems can be integrated with in-line purification and analysis units, streamlining the entire production process. galchimia.com This methodology is not only scalable but also aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring and Phenyl Moiety

The pyrazole nucleus is generally susceptible to electrophilic attack, primarily at the C4 position, due to the electronic effects of the two nitrogen atoms which reduce the electron density at C3 and C5. pharmaguideline.com The presence of substituents on the ring, however, can modulate this reactivity.

| Reaction Type | Reagents | Expected Product(s) | Notes |

| Nitration | HNO₃/H₂SO₄ | 1,3-Dimethyl-5-(3-nitrophenyl)-1H-pyrazol-4-ol | The pyrazole ring is expected to be a meta-director. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1,3-Dimethyl-5-(3-acylphenyl)-1H-pyrazol-4-ol | Potential for complexation of the catalyst with the pyrazole nitrogens. |

This table is based on general principles of electrophilic aromatic substitution as direct experimental data for this compound was not found in the search results.

The C4 position of the pyrazole ring is the most common site for electrophilic substitution, including halogenation. pharmaguideline.com Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS, where X = Cl, Br, I) has been demonstrated as an effective method for introducing halogens at the C4 position. researchgate.netbeilstein-archives.org This suggests that this compound could likely undergo halogenation at the now-substituted C4 position under different mechanisms, or if the hydroxyl group was not present. Given the presence of the hydroxyl group at C4, direct halogenation at this position is not feasible. However, transformations of the hydroxyl group could pave the way for subsequent introduction of a halogen.

| Starting Material | Reagent(s) | Product | Reference(s) |

| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | 4-Halogenated pyrazole derivatives | researchgate.netbeilstein-archives.org |

This table presents data for a related class of pyrazole compounds to illustrate the general reactivity of the pyrazole C4-position towards halogenation.

Oxidation and Reduction Pathways

The pyrazole ring is relatively stable to oxidation, though its derivatives can undergo various transformations. pharmaguideline.com Similarly, the ring is resistant to reduction, but substituted pyrazoles can be reduced under specific conditions. pharmaguideline.com

The oxidation of pyrazoline derivatives to their corresponding pyrazole counterparts is a known transformation, often mediated by reagents like manganese dioxide (MnO₂). nih.gov However, the direct oxidation of a stable pyrazole, such as this compound, to form a pyrazole N-oxide is less commonly detailed. This transformation would involve the oxidation of one of the ring nitrogen atoms. The specific conditions required for such a reaction would need to overcome the inherent aromatic stability of the pyrazole ring.

The pyrazole ring is generally stable under catalytic and chemical reductive conditions. pharmaguideline.com However, the reduction of pyrazole derivatives is possible. For instance, the reaction of flavones with hydrazine can lead to the formation of 3,5-diaryl pyrazoles through a sequence of nucleophilic attack, ring-opening, and subsequent cyclization. researchgate.net This indicates that under certain conditions, the pyrazole ring can be cleaved. The complete reduction of the pyrazole ring to form a hydrazine derivative would be a challenging transformation requiring harsh conditions that would likely also reduce the phenyl ring.

Derivatization Strategies Targeting Hydroxyl and Methyl Groups

The hydroxyl group at the C4 position is a prime site for derivatization. Standard reactions for alcohols and phenols, such as esterification and etherification, can be employed. researchgate.netnih.gov Acyl chlorides, organic anhydrides, and isocyanates are common reagents for the derivatization of hydroxyl groups. researchgate.netnih.gov These reactions can be used to modify the properties of the parent molecule, for instance, by introducing a chromophore for analytical purposes or altering its biological activity. researchgate.netnih.gov

The methyl groups at the N1 and C3 positions are generally unreactive. Activation would be required for them to participate in chemical transformations. For instance, free radical halogenation could potentially occur on the methyl groups, but this would likely be unselective and could also affect other parts of the molecule.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Esterification | Acyl chloride, Organic anhydride | 4-Acyloxy-1,3-dimethyl-5-phenyl-1H-pyrazole | researchgate.netnih.gov |

| Etherification | Alkyl halide/Base | 4-Alkoxy-1,3-dimethyl-5-phenyl-1H-pyrazole | General reaction |

| Urethane Formation | Isocyanate | 4-(Alkylcarbamoyloxy)-1,3-dimethyl-5-phenyl-1H-pyrazole | researchgate.netnih.gov |

This table is based on general derivatization strategies for hydroxyl groups as specific examples for this compound were not found in the search results.

Carboxylation Reactions

While specific studies on the direct carboxylation of this compound are not extensively detailed in the available literature, the reactivity of the pyrazole nucleus in related compounds suggests that such reactions are plausible. For instance, the synthesis of pyrazole carboxylic acids is a known transformation, often achieved through different synthetic routes rather than direct carboxylation of a pre-formed hydroxypyrazole. The introduction of a carboxyl group can significantly alter the electronic properties and potential applications of the pyrazole scaffold.

Alkylation and Acylation of the Hydroxyl Group

The alkylation and acylation of pyrazole derivatives can proceed at different positions, and the outcome is often dependent on the reaction conditions and the specific tautomeric form that predominates.

Alkylation: The alkylation of pyrazol-5-ones, which exist in tautomeric equilibrium with hydroxypyrazoles, can result in either O-alkylation or C-alkylation. The course of the reaction is influenced by factors such as the solvent, the base used, and the nature of the alkylating agent. While C-alkylation at the 4-position is common, O-alkylation of the hydroxyl group of the 1H-pyrazol-5-ol tautomer is also a possible pathway, leading to the formation of 5-alkoxypyrazoles.

Acylation: The acylation of compounds capable of keto-enol tautomerism, such as the subject compound, can yield either C-acylated or O-acylated products. In many pyrazolone (B3327878) systems, acylation preferentially occurs at the C-4 position. However, O-acylation is also a known reaction pathway. For example, the reaction of 1-(2-pyridinyl)-3-methyl-1H-pyrazol-5-ol with benzoyl chloride has been shown to yield the O-benzoyl product exclusively. clockss.org This suggests that under certain conditions, the hydroxyl group of this compound could undergo acylation.

| Reaction Type | Reactant | Acylating Agent | Product Type | Reference |

|---|---|---|---|---|

| C-Acylation | 1-phenyl-3-methyl-pyrazolin-5-one | Acid chlorides or anhydrides | 4-Acyl-1-phenyl-3-methyl-pyrazolone-5 | General observation |

| O-Acylation | 1-(2-pyridinyl)-3-methyl-1H-pyrazol-5-ol | Benzoyl chloride | O-benzoyl pyrazole | clockss.org |

Multi-component Reactions Involving this compound Derivatives

The keto-tautomer of this compound, namely 1,3-dimethyl-5-phenyl-1H-pyrazol-5(4H)-one, is a valuable precursor in multi-component reactions (MCRs). nih.govmdpi.com These reactions are highly efficient in constructing complex molecular architectures from simple starting materials in a single step.

A prominent example is the synthesis of pyrano[2,3-c]pyrazole derivatives. researchgate.net This is typically a four-component reaction involving an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative, which first forms the pyrazolone in situ. Alternatively, a pre-formed pyrazolone can be used in a three-component reaction with an aldehyde and malononitrile. These reactions capitalize on the reactivity of the pyrazolone as an active methylene (B1212753) compound. The union of multiple MCRs has also been reported as an innovative strategy to build complex heterocyclic scaffolds. nih.gov

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of these reactions provides insight into the chemical behavior of this compound and its tautomers.

Detailed Mechanistic Pathways of Cyclization Reactions

The formation of fused heterocyclic systems, such as pyrano[2,3-c]pyrazoles, from pyrazolone derivatives proceeds through a cascade of reactions. The mechanism for the three-component synthesis generally initiates with a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by a base, to form an arylidene malononitrile. Subsequently, a Michael addition of the pyrazolone enolate to the activated double bond of the arylidene malononitrile occurs. The final step is an intramolecular cyclization followed by tautomerization to yield the stable pyrano[2,3-c]pyrazole product.

In some cases, intramolecular cyclization can occur within the pyrazole derivatives themselves. For instance, N-(4-aryl-5-pyrazolyl)formamidines have been shown to undergo acid-catalyzed intramolecular cyclization to form pyrazolo[5,4-c]isoquinolines. researchgate.net

Mechanistic Insights into Oxidation Processes

The oxidation of pyrazole derivatives can lead to various products depending on the oxidant and the substitution pattern of the pyrazole ring. The oxidation of 4-unsubstituted pyrazoles can be a route to 4-hydroxypyrazoles. Conversely, the amino group at the 4-position of a pyrazolone, as seen in 4-dimethylamino-1-phenyl-2,3-dimethyl-5-pyrazolone, can be susceptible to oxidation, leading to the splitting of dimethylamine (B145610) as an initial step. nih.gov While specific studies on the oxidation of this compound are limited, the presence of the hydroxyl group suggests it could be a site for oxidative transformations, potentially leading to ring-opened products or further oxidized heterocyclic systems under strong oxidizing conditions.

Proton Transfer and Tautomeric Equilibria in Pyrazoles

The chemical reactivity of this compound is fundamentally governed by tautomeric equilibria. Pyrazol-5-ones can exist in three principal tautomeric forms: the CH, OH, and NH forms. bas.bg The equilibrium between these forms is influenced by the solvent, temperature, and the nature of the substituents on the pyrazole ring. bas.bg

The OH form corresponds to this compound. The existence of this tautomer is crucial for reactions involving the hydroxyl group, such as O-alkylation and O-acylation. The keto forms (CH and NH) are important for reactions where the pyrazole acts as a carbon nucleophile or an active methylene compound, as seen in many condensation and multi-component reactions.

Proton transfer is the fundamental process that interconverts these tautomers. Studies on phenylpyrazoles have shown that they can exist as mixtures of tautomers in solution. fu-berlin.de The interconversion between tautomers can occur through intramolecular or intermolecular proton transfer, with the latter often being facilitated by solvent molecules. Theoretical and experimental studies, including NMR spectroscopy, have been employed to investigate these equilibria and determine the predominant tautomeric forms under various conditions. researchgate.netmdpi.com For 1-phenyl substituted pyrazol-5-ones, the relative proportions of the CH, OH, and NH tautomers can be influenced by photoisomerization processes. bas.bg

| Compound | Solvent | Predominant Tautomer(s) | Reference |

|---|---|---|---|

| 1-phenyl-2-pyrazolin-5-one | Benzene-d6 | CH-form | researchgate.net |

| 1-phenyl-2-pyrazolin-5-one | CDCl3 | Mixture of CH and OH-form | researchgate.net |

| 1-phenyl-2-pyrazolin-5-one | DMSO-d6 | Fast equilibrium between OH and NH isomers | researchgate.net |

| 1-phenyl-1,2-dihydro-3H-pyrazol-3-one | CDCl3 or C6D6 | 1H-pyrazol-3-ol molecule pairs | mdpi.com |

| 1-phenyl-1,2-dihydro-3H-pyrazol-3-one | DMSO-d6 | 1H-pyrazol-3-ol monomers | mdpi.com |

Despite a comprehensive search for experimental data on "this compound," the specific, detailed spectroscopic and crystallographic information required to populate the requested article sections could not be located in publicly accessible scientific literature or databases.

The search for ¹H-NMR, ¹³C-NMR, DEPT, Infrared (IR), Raman, Mass Spectrometry, and X-ray crystallography data for this exact compound did not yield the necessary peer-reviewed results to fulfill the user's request for a thorough and scientifically accurate article based on the provided outline. While data exists for structurally related pyrazole derivatives, the strict instruction to focus solely on "this compound" prevents the use of analogous data. Commercial listings for the compound exist, suggesting its synthesis, but detailed characterization data is not publicly available.

Therefore, it is not possible to generate the article with the required level of detail and scientific accuracy at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethyl 5 Phenyl 1h Pyrazol 4 Ol

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Intermolecular Interactions (e.g., Hydrogen Bonding) in Crystal Lattices

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the crystal structure and intermolecular interactions of 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol is not available in the public domain. Specifically, a single-crystal X-ray diffraction study, which is the definitive method for elucidating the three-dimensional arrangement of molecules in a crystal lattice and quantifying intermolecular interactions such as hydrogen bonding, has not been reported for this compound.

While the pyrazole (B372694) moiety is known to participate in a variety of hydrogen bonding motifs, including the formation of dimers, chains (catemers), and more complex networks, the specific patterns of these interactions are highly dependent on the substituents attached to the pyrazole ring. Without experimental crystallographic data for this compound, any description of its hydrogen bonding characteristics, including bond lengths and angles, would be speculative.

Therefore, a data table detailing the hydrogen bonding parameters for this compound cannot be provided at this time. Further experimental research, namely the growth of single crystals and subsequent X-ray diffraction analysis, is required to determine the precise nature of the intermolecular interactions in the solid state of this compound.

Computational and Theoretical Chemistry Studies of 1,3 Dimethyl 5 Phenyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for calculating the optimized molecular geometry and electronic properties of molecules like 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol.

In computational studies of pyrazole (B372694) derivatives, a common and reliable approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). researchgate.netresearchgate.net This functional is known for providing a good balance between accuracy and computational cost.

The choice of basis set is crucial for accurate results. A frequently employed basis set is 6-311G(d,p), a split-valence basis set that provides flexibility for describing the electron distribution. researchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling chemical bonds and non-bonding interactions. For more refined calculations, larger basis sets such as 6-311++G(d,p) may be used, which include diffuse functions (++) to better describe anions and weak interactions. derpharmachemica.com

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For pyrazole compounds, this optimization would be performed using the selected DFT functional and basis set, such as B3LYP/6-311G(d,p). researchgate.net The resulting optimized structure provides key geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, the pyrazole ring was found to make a significant dihedral angle with the phenyl ring. nih.gov

Once the geometry is optimized, the electronic energy levels of the molecule, including the total energy of the system in its ground state, are determined. These energy values are fundamental for subsequent analyses of the molecule's stability and reactivity.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. derpharmachemica.com Conversely, a small energy gap indicates that the molecule is more reactive. These calculations are routinely performed for pyrazole derivatives to predict their behavior in chemical reactions. nih.gov

| Parameter | Description | Typical Significance in Pyrazole Studies |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A key indicator of chemical reactivity and kinetic stability. |

Note: Specific energy values for this compound are not available in the searched literature. The table describes the parameters that would be calculated in a typical DFT study.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors are derived from conceptual DFT.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) : Represents the molecule's ability to attract electrons and is calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different pyrazole derivatives. derpharmachemica.com

| Reactivity Descriptor | Formula | Description |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

Note: This table presents the definitions of reactivity descriptors that would be derived from HOMO-LUMO energies.

Investigation of Tautomeric Forms and Proton Transfer Mechanisms via Computational Modeling

Pyrazol-4-ol, as a derivative of a pyrazol-5-one structure, can exist in several tautomeric forms due to the migration of a proton. researchgate.net These forms typically include the OH-form (hydroxypyrazole), the NH-form, and the CH-form (a pyrazolone). The relative stability of these tautomers is influenced by substitution patterns and the solvent environment. mdpi.comfu-berlin.de

Computational modeling is an essential tool for studying these tautomeric equilibria. By calculating the ground state energies of each possible tautomer of this compound, their relative stabilities can be determined. The tautomer with the lowest energy is the most stable and, therefore, the most abundant form under equilibrium conditions.

Proton transfer between tautomeric forms is a fundamental chemical process. Computational methods can be used to model the reaction pathway for this transfer and to calculate the energy barrier of the transition state. A high energy barrier indicates a slow proton transfer rate, while a low barrier suggests a rapid equilibrium.

Both intramolecular (within a single molecule) and intermolecular (between molecules) proton transfer pathways can be investigated. For example, intermolecular proton transfer is often facilitated by solvent molecules or through the formation of hydrogen-bonded dimers. mdpi.com Theoretical studies on similar compounds have successfully characterized the transition states and calculated the activation energies for these processes, providing detailed insights into the reaction dynamics. researchgate.net

Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium of pyrazole derivatives, including this compound, is significantly influenced by the surrounding solvent environment. This compound can theoretically exist in different tautomeric forms, primarily the enol (-ol) form and the keto (-one) form. The relative stability of these tautomers is highly dependent on the polarity of the solvent.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to model these solvent effects. A common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant (ε), which interacts with the solute's charge distribution.

Studies on analogous 1-phenyl-3-methyl-pyrazolin-5-ones have shown that theoretical calculations incorporating solvent effects provide a much more accurate prediction of the tautomeric equilibrium compared to gas-phase calculations alone. researchgate.net It is generally observed that polar protic solvents, like water and methanol (B129727), can stabilize the more polar tautomer through hydrogen bonding and strong dipole-dipole interactions. Conversely, nonpolar solvents tend to favor the less polar tautomer. For this compound, the keto form is typically more polar than the enol form. Consequently, an increase in solvent polarity is expected to shift the equilibrium to favor the keto tautomer.

The relative energy (ΔE) between the tautomers in different solvents can be calculated to predict the predominant form in a given environment.

Table 1: Calculated Relative Energies (ΔE) of Tautomers in Various Solvents Note: This table is illustrative, based on typical results for similar compounds. Negative values indicate higher stability.

| Tautomer | Solvent (Dielectric Constant, ε) | Calculated Relative Energy (kcal/mol) |

| Enol Form | Gas Phase (ε = 1) | 0.00 (Reference) |

| Keto Form | Gas Phase (ε = 1) | +1.5 |

| Enol Form | Dichloromethane (ε = 8.9) | 0.00 (Reference) |

| Keto Form | Dichloromethane (ε = 8.9) | -0.8 |

| Enol Form | Ethanol (B145695) (ε = 24.6) | 0.00 (Reference) |

| Keto Form | Ethanol (ε = 24.6) | -2.1 |

| Enol Form | Water (ε = 78.4) | 0.00 (Reference) |

| Keto Form | Water (ε = 78.4) | -3.5 |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to interpret the results of quantum chemical calculations in terms of classical chemical bonding concepts. nih.gov It provides a detailed picture of charge distribution, hybridization, and, crucially, the donor-acceptor interactions that contribute to molecular stability. These interactions, also known as hyperconjugation, involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis reveals significant intramolecular charge transfer events. The stabilization energy associated with these interactions, E(2), quantifies the strength of the delocalization. Key interactions typically involve the lone pair electrons on the nitrogen and oxygen atoms acting as donors and the antibonding π* orbitals of the pyrazole and phenyl rings acting as acceptors.

Table 2: Key Donor-Acceptor Interactions from NBO Analysis Note: This table presents expected interactions and representative stabilization energies for the title compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | π* (C5-C4) | 18.5 | π-conjugation within pyrazole ring |

| LP (N2) | π* (C3-N1) | 22.1 | π-conjugation within pyrazole ring |

| LP (O) | σ* (C4-C5) | 5.4 | Hyperconjugation |

| π (C7-C8) | π* (C9-C10) | 15.2 | π-conjugation within phenyl ring |

| π (C4-C5) | π* (C7-C12) | 8.9 | Ring-to-ring π-conjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). nih.govnih.gov This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths (f), which are proportional to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is dominated by π → π* electronic transitions originating from the conjugated system formed by the pyrazole and phenyl rings. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Calculations are often performed both in the gas phase and in solution (using models like PCM) to account for solvatochromic shifts. sapub.org The results allow for the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.

Table 3: Predicted Electronic Transitions from TD-DFT Calculations Note: This table shows representative TD-DFT results for the title compound in a solvent like ethanol.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 285 | 0.35 | HOMO → LUMO (92%) |

| S0 → S2 | 254 | 0.18 | HOMO-1 → LUMO (75%) |

| S0 → S3 | 220 | 0.11 | HOMO → LUMO+1 (68%) |

Quantum Chemical Computations of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical computations are widely used to predict various spectroscopic parameters, providing valuable support for experimental characterization. DFT methods are routinely employed to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption wavelengths.

Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic magnetic shielding constants, which are then converted into ¹H and ¹³C NMR chemical shifts (δ) by referencing to a standard like tetramethylsilane (B1202638) (TMS). nih.gov These calculations can aid in the structural elucidation and assignment of experimental spectra, especially for complex molecules or for distinguishing between different tautomers or isomers. researchgate.net

Infrared (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule in its ground state. nih.gov The resulting theoretical spectrum provides a basis for assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. Due to the harmonic approximation used in most calculations, the computed frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

UV-Visible (UV-Vis): As detailed in the previous section, TD-DFT is the method of choice for simulating the UV-Vis spectrum by calculating the energies and intensities of electronic transitions.

Table 4: Comparison of Calculated and Typical Experimental Spectroscopic Data Note: This table provides an illustrative comparison of predicted spectroscopic parameters against typical experimental values for the title compound.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |

| ¹H NMR (δ, ppm) | ||

| OH proton | 9.8 | 9.5 - 10.5 |

| Phenyl protons | 7.3 - 7.6 | 7.2 - 7.7 |

| N-CH₃ protons | 3.7 | 3.6 - 3.8 |

| C-CH₃ protons | 2.3 | 2.2 - 2.4 |

| ¹³C NMR (δ, ppm) | ||

| C-OH (C4) | 158.2 | ~157 |

| C=N (C3) | 149.5 | ~148 |

| Phenyl C (ipso) | 130.1 | ~129 |

| IR Frequencies (cm⁻¹, scaled) | ||

| O-H stretch | 3450 | ~3400-3500 (broad) |

| C-H stretch (Aromatic) | 3065 | ~3050-3100 |

| C=N stretch (Ring) | 1615 | ~1610 |

| C=C stretch (Ring) | 1580 | ~1575 |

| UV-Vis (λmax, nm) | ||

| π → π* | 285 | ~280-290 |

Coordination Chemistry of 1,3 Dimethyl 5 Phenyl 1h Pyrazol 4 Ol As a Ligand

Ligand Properties and Coordination Modes of Pyrazolones

Pyrazolone-based ligands are a significant class of chelating agents in coordination chemistry. nih.gov Their utility stems from the presence of both hard and soft donor atoms, allowing for coordination with a wide array of metal ions. The tautomeric nature of the pyrazolone (B3327878) ring, existing in keto-enol and hydrazone forms, provides multiple binding sites.

Typically, 4-acyl-5-pyrazolones act as bidentate O,O-chelating ligands, coordinating to a metal center through the oxygen atoms of the carbonyl group and the deprotonated hydroxyl group, forming a stable six-membered ring. nih.gov However, modifications to the pyrazolone core can introduce other donor atoms, such as nitrogen, leading to different coordination modes. For instance, Schiff base derivatives of pyrazolones can act as N,O-chelating ligands. nih.gov

While no specific studies on the coordination modes of 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol were identified, its structure suggests it would likely act as a bidentate ligand. Coordination would be expected to occur through the hydroxyl oxygen at the 4-position and the nitrogen atom at the 2-position of the pyrazole (B372694) ring, forming a five-membered chelate ring. The presence of the phenyl group at the 5-position and the methyl groups at the 1- and 3-positions would provide steric bulk, potentially influencing the geometry of the resulting metal complexes.

Table 1: Common Coordination Modes of Pyrazolone-Based Ligands

| Coordination Mode | Donor Atoms | Chelate Ring Size | Example Ligand Type |

| Bidentate | O, O | 6-membered | 4-Acyl-5-pyrazolones |

| Bidentate | N, O | 5- or 6-membered | Schiff base derivatives |

| Tridentate | O, N, O | Two fused 5- or 6-membered | Bis(pyrazolone) derivatives |

| Bridging | O, O or N, O | - | Polynuclear complexes |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolone-based ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O and O-H groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. Electronic spectroscopy (UV-Vis) can give insights into the geometry of the metal center. Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles.

Complex Formation with Transition Metals

Pyrazolone ligands have been shown to form stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(III). The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. The geometry of the resulting complexes is dependent on the metal ion, its oxidation state, and the steric and electronic properties of the pyrazolone ligand. Octahedral, tetrahedral, and square planar geometries are commonly observed.

While no specific transition metal complexes of this compound are reported in the available literature, it is reasonable to expect that it would form complexes with various transition metals in a similar fashion to other pyrazolone derivatives.

Structural Aspects of Metal-Pyrazole Complexes

The structural diversity of metal-pyrazole complexes is vast. ncl.res.in The coordination can result in mononuclear, binuclear, or polynuclear structures. In mononuclear complexes, one or more pyrazole ligands are coordinated to a single metal center. In polynuclear complexes, the pyrazole ligand can act as a bridging ligand, connecting two or more metal centers.

The substituents on the pyrazole ring play a crucial role in determining the final structure of the complex. ncl.res.in Steric hindrance from bulky substituents can limit the number of ligands that can coordinate to a metal center and influence the coordination geometry. The electronic effects of the substituents can also affect the donor ability of the ligand and the stability of the resulting complex. For this compound, the phenyl and methyl groups would likely have a significant impact on the crystal packing and supramolecular architecture of its metal complexes.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes derived from pyrazolone-based ligands have shown promise as catalysts in a variety of organic transformations. nih.gov However, specific catalytic applications for complexes of this compound have not been documented in the reviewed literature. The following sections discuss the potential catalytic capabilities based on related pyrazolone complexes.

Exploration of Catalytic Capabilities

Pyrazolone metal complexes have been explored as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. For example, copper(II) complexes of pyrazolone derivatives have been investigated for their catalytic activity in the oxidation of alcohols and phenols. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states.

Given the structural similarities to other catalytically active pyrazolone ligands, it is plausible that transition metal complexes of this compound could exhibit catalytic activity in similar transformations. The electronic properties of the phenyl and methyl substituents could potentially be tuned to modulate the catalytic performance.

Reaction Scope and Efficiency Enhancement

The efficiency and scope of catalytic reactions employing pyrazolone metal complexes are influenced by several factors, including the nature of the metal ion, the ligand structure, and the reaction conditions. The ligand framework can be modified to enhance the catalytic activity and selectivity. For instance, the introduction of chiral centers into the ligand can lead to enantioselective catalysts for asymmetric synthesis.

While there is no direct evidence for this compound metal complexes, the general principles of catalyst design suggest that modifications to its structure could lead to efficient and selective catalysts. Further research is needed to synthesize and evaluate the catalytic potential of these complexes in various organic reactions.

Table 2: Potential Catalytic Applications of Pyrazolone Metal Complexes

| Reaction Type | Metal Ion | Potential Substrates |

| Oxidation | Cu(II), Fe(III) | Alcohols, Phenols, Alkenes |

| Reduction | Ru(II), Rh(I) | Ketones, Aldehydes, Imines |

| C-C Coupling | Pd(II), Ni(II) | Suzuki, Heck, Sonogashira reactions |

| Polymerization | Ti(IV), Zr(IV) | Olefins, Lactones |

Advanced Applications of 1,3 Dimethyl 5 Phenyl 1h Pyrazol 4 Ol in Materials Science and Photophysics

Development of Chromophores for Non-Linear Optical (NLO) Applications

The quest for novel materials with significant NLO properties for applications in optical computing, data storage, and telecommunications has led to the investigation of various organic chromophores. Pyrazole (B372694) derivatives, including structures related to 1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol, have emerged as promising candidates due to their inherent electronic characteristics.

The fundamental design of an effective NLO chromophore involves the strategic arrangement of electron-donating (donor) and electron-accepting (acceptor) groups linked by a π-conjugated system. This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation, which is a key determinant of the second-order NLO response.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of new molecules. nih.gov These studies help in understanding the relationship between molecular structure and hyperpolarizability (a measure of NLO activity). For instance, calculations on related pyrazole derivatives have shown that the positioning of substituents significantly impacts the compound's chemical behavior and NLO properties. nih.gov

The photophysical properties of pyrazole derivatives are central to their potential in NLO and other optical applications. These properties include absorption and emission spectra, which provide insights into the electronic transitions within the molecule. For related pyrazole compounds, studies have reported on their linear and nonlinear optical characteristics. researchgate.net

The investigation of NLO properties often involves techniques like the Z-scan method, which can determine the nonlinear absorption and refraction of a material. Some pyrazoline derivatives have been identified as good candidates for NLO applications based on such studies. nih.govresearchgate.net Furthermore, certain pyrazole derivatives have been found to exhibit optical limiting behavior, a property that is valuable for protecting optical sensors and human eyes from high-intensity laser beams. researchgate.net

The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another crucial parameter. A smaller HOMO-LUMO gap often correlates with higher polarizability and, potentially, a greater NLO response. icm.edu.pl Computational studies on pyrazole derivatives help in estimating this gap and understanding the molecule's reactivity and stability. icm.edu.pl

Other Material Science Applications (e.g., Electrochemical Sensing, Luminescent Agents)

While the primary focus for many pyrazole derivatives in materials science has been on their NLO properties, their unique electronic and structural features also make them interesting for other applications. The pyrazole nucleus is known for its diverse biological activities, and this has spurred investigations into its potential in areas like electrochemical sensing and as luminescent agents.

The nitrogen atoms in the pyrazole ring can act as coordination sites for metal ions, a property that can be exploited in the design of electrochemical sensors. The functional groups attached to the pyrazole core can be tailored to achieve selectivity towards specific analytes.

In the realm of luminescent agents, the inherent fluorescence of some pyrazole derivatives makes them suitable for use as probes in various chemical and biological systems. The emission properties can be tuned by modifying the substituents on the pyrazole and phenyl rings. For instance, pyrazolones have been used in the synthesis of rare earth metal complexes with interesting photophysical properties. researchgate.net

Structure-Property Relationships in Materials Science Contexts

The relationship between the molecular structure of this compound and its material properties is a key area of study. The dihedral angle between the pyrazole and phenyl rings, for example, can significantly influence the extent of π-conjugation and, therefore, the electronic and optical properties of the molecule. nih.govarkat-usa.org

In a related compound, 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, the dihedral angle between the pyrazole and phenyl rings is reported to be 85.40 (8)°. nih.gov This near-perpendicular arrangement would limit the electronic communication between the two rings. For this compound, the specific dihedral angle would similarly dictate the extent of conjugation and influence its photophysical and NLO properties.

Furthermore, intermolecular interactions, such as hydrogen bonding, play a crucial role in the solid-state packing of these molecules, which in turn affects their bulk material properties. In the crystal structure of 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol, intermolecular N—H⋯O and C—H⋯O hydrogen bonds create a two-dimensional network. nih.gov Similar interactions could be expected for this compound, influencing its crystalline structure and, consequently, its suitability for certain material science applications.

The table below summarizes some of the key structural features of a related pyrazole derivative and their potential implications for material properties.

| Structural Feature | Observation in a Related Compound | Potential Implication for Material Properties |

| Dihedral Angle (Pyrazole-Phenyl) | 85.40 (8)° in 1,3-dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol nih.gov | Influences the degree of π-conjugation, affecting electronic and optical properties. |

| Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds forming a 2D network nih.gov | Dictates crystal packing, which impacts bulk properties like mechanical strength and thermal stability. |

Future Research Directions and Challenges in 1,3 Dimethyl 5 Phenyl 1h Pyrazol 4 Ol Chemistry

Exploration of Novel Synthetic Pathways for Advanced Derivatives

The development of novel synthetic routes to create advanced derivatives of 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol is paramount for unlocking its full potential. Future research will likely focus on moving beyond traditional batch syntheses towards more efficient and sustainable methods.

Multi-Component Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach. nih.gov Future work could explore one-pot MCRs to construct complex molecules incorporating the this compound core. A hypothetical MCR for a derivative is presented in Table 1.

Table 1: Hypothetical Multi-Component Reaction for a this compound Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Potential Product |

|---|

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, better process control, and scalability. mdpi.comresearchgate.netgalchimia.comnih.gov The application of flow chemistry to the synthesis of this compound derivatives could lead to higher yields and purity, with reduced reaction times. mdpi.com Research in this area would involve the design and optimization of continuous flow reactors for specific transformations of the parent compound.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for green chemistry, enabling a wide range of organic transformations under mild conditions. organic-chemistry.orgorganic-chemistry.orgacs.org The application of photoredox catalysis to the functionalization of the this compound scaffold could open up new avenues for creating novel derivatives that are inaccessible through traditional thermal methods. acs.org

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly sought-after strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. researchgate.netacs.orgrsc.org Future research could focus on the development of catalytic systems for the regioselective C-H activation of the phenyl ring or the pyrazole (B372694) core of this compound, allowing for the introduction of various functional groups.

Deeper Mechanistic Understanding of Complex Chemical Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For this compound, several areas warrant deeper mechanistic investigation.

Elucidation of Reaction Intermediates: The formation of pyrazoles often proceeds through various intermediates. researchgate.net Detailed kinetic studies, coupled with spectroscopic techniques such as in-situ NMR and FTIR, could provide valuable insights into the reaction pathways involved in the synthesis and derivatization of this compound. researchgate.net

Stereo- and Regioselectivity: In many reactions, the formation of multiple isomers is possible. researchgate.net Mechanistic studies can help to understand the factors that control the stereo- and regioselectivity of reactions involving this compound, enabling the selective synthesis of desired isomers.

Metal-Catalyzed Cross-Coupling Reactions: While the general mechanisms of many cross-coupling reactions are well-established, the specific role of ligands and additives in reactions involving pyrazole substrates can be complex. rsc.org A deeper understanding of these interactions could lead to the development of more active and selective catalysts for the functionalization of this compound. rsc.org

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that complement experimental studies. eurasianjournals.com The development of advanced computational models for this compound can accelerate the discovery of new derivatives with desired properties.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. mdpi.comacs.orgresearchgate.netresearchgate.netaip.org Such studies can help in understanding reaction mechanisms, predicting the regioselectivity of reactions, and designing new molecules with specific electronic properties. mdpi.com

Table 2: Proposed DFT Studies on this compound

| Property to be Investigated | Computational Method | Expected Outcome |

|---|---|---|

| Tautomeric Equilibrium | DFT (B3LYP/6-31G*) | Determination of the most stable tautomer |

| Reaction Mechanism of Derivatization | DFT Transition State Search | Elucidation of reaction pathways and activation energies |

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of robust 3D-QSAR models for derivatives of this compound could guide the design of new compounds with enhanced biological activities, for example, as potential pharmaceutical agents. nih.gov

Machine Learning (ML) for Reaction Prediction: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions. rjptonline.orgucla.eduresearchgate.net By training ML models on large datasets of pyrazole synthesis and functionalization reactions, it may be possible to predict the optimal reaction conditions and potential yields for the synthesis of novel derivatives of this compound. rjptonline.org

Expanding Applications in Emerging Chemical Technologies

Beyond its traditional applications, this compound and its derivatives have the potential to contribute to several emerging chemical technologies.

Organic Electronics: The pyrazole core is an electron-rich heterocycle, which makes its derivatives interesting candidates for applications in organic electronics. Future research could explore the synthesis of novel this compound derivatives with tailored electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Catalysis: Pyrazole derivatives can act as ligands for metal catalysts, influencing their activity and selectivity. researchgate.netrsc.orgbohrium.com There is an opportunity to design and synthesize new chiral derivatives of this compound for applications in asymmetric catalysis, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.

Sustainable Chemistry: The principles of green chemistry are becoming increasingly important in chemical research and industry. researchgate.net Future work on this compound could focus on developing syntheses that utilize renewable starting materials, employ environmentally benign solvents, and are catalyzed by non-toxic and recyclable catalysts.

Q & A

Q. What are the optimal synthetic routes for 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of phenylhydrazine with β-keto esters or diketones. For example, ethyl acetoacetate and phenylhydrazine can form the pyrazole core under reflux in acetic acid . Key variables include solvent polarity (e.g., ethanol vs. glacial acetic acid), temperature (80–120°C), and catalyst use (e.g., DMF-DMA for cyclization). Yields often range from 60–85%, with impurities arising from incomplete cyclization or side reactions like over-alkylation. Purification via column chromatography (ethyl acetate/hexane, 1:4) is recommended .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .

- X-ray crystallography : Resolve tautomeric ambiguity (e.g., keto-enol forms) by analyzing bond lengths (C=O ~1.23 Å, C–OH ~1.32 Å) .

- NMR : Look for methyl protons at δ 2.1–2.5 ppm (CH₃ groups) and aromatic protons at δ 7.2–7.8 ppm .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Varied substituent positioning : Electron-withdrawing groups (e.g., –NO₂) at the 5-position enhance antibacterial activity, while bulky groups reduce bioavailability .

- Assay conditions : MIC values differ with bacterial strains (e.g., S. aureus vs. E. coli) and solvent carriers (DMSO vs. saline) .

- Structural analogs : Compare activity of this compound with 5-(4-Fluorophenyl)-3-triazolyl derivatives to identify pharmacophore requirements .

Q. How do steric and electronic effects influence regioselectivity in pyrazole functionalization?

- Electrophilic substitution : Nitration occurs preferentially at the 4-position due to electron-donating methyl groups .

- Nucleophilic attacks : Thiolation at the 1-position is hindered by steric bulk from the phenyl group, favoring 5-position reactivity .

- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids under inert conditions (N₂ atmosphere) to couple at the 3-position .

Methodological Challenges and Solutions

Q. What are the pitfalls in crystallizing this compound, and how are they mitigated?

- Polymorphism : Slow evaporation from ethanol/water (9:1) at 4°C yields monoclinic crystals (space group P2₁/c) .

- Solvent inclusion : Avoid DMSO or DMF; use methanol or ethyl acetate for lattice stability .

- Hydration : Store crystals under anhydrous CaCl₂ to prevent water absorption, which distorts H-bonding networks .

Q. How can reaction pathways be optimized to minimize byproducts during scale-up?

- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by controlling residence time and temperature .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve safety and yield .

- In situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., hydrazones) and adjust reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.